4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains multiple nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine typically involves the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine . This method provides a concise route to the desired compound, with the reaction conditions often involving the use of organic solvents and catalysts to facilitate the cycloaddition and condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole and oxadiazole derivatives.
Scientific Research Applications
4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is unique due to its specific arrangement of nitrogen atoms within the heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5-pyridin-3-yltriazol-1-yl)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N7O/c10-8-9(14-17-13-8)16-7(5-12-15-16)6-2-1-3-11-4-6/h1-5H,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVLQGAMWSEXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=NN2C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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